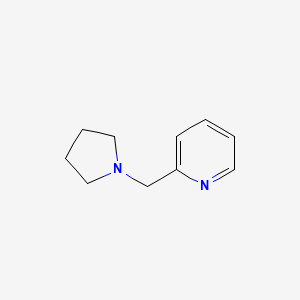

2-(Pyrrolidin-1-ylmethyl)pyridine

Übersicht

Beschreibung

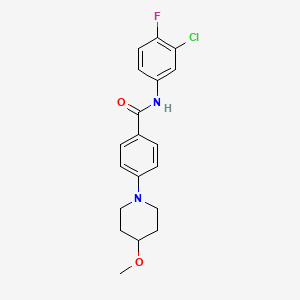

2-(Pyrrolidin-1-ylmethyl)pyridine is a chemical compound with the empirical formula C9H12N2 . It is characterized by a five-membered pyrrolidine ring, which is one of the nitrogen heterocycles widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Synthesis Analysis

The synthesis of this compound and its derivatives often involves reactions of (hetero)aromatic C-nucleophiles with N-(4,4-diethoxybutyl)pyrimidin-2-amine in the presence of trifluoroacetic acid . The synthetic strategies used can be categorized into two types: (1) ring construction from different cyclic or acyclic precursors, and (2) functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

The molecular structure of this compound is characterized by sp3-hybridization, which allows efficient exploration of the pharmacophore space . The non-planarity of the pyrrolidine ring leads to increased three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .Chemical Reactions Analysis

The chemical reactions involving this compound are often characterized by the reaction of pyrrolidine with 2-chloropyrimidine, followed by modification of the obtained compound . The influence of steric factors on biological activity is also investigated, describing the structure–activity relationship (SAR) of the studied compounds .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are characterized by its empirical formula C9H12N2 and molecular weight of 148.20 .Wissenschaftliche Forschungsanwendungen

Application in Organometallic Chemistry

2-(Pyrrolidin-1-ylmethyl)pyridine and its derivatives find applications in organometallic chemistry. For example, reactions of related pyridine compounds with palladium result in complexes that activate small molecules. Such complexes demonstrate potential in oligomerizing ethylene and in forming insertion products with molecules like SO2 and CO (Ojwach, Guzei, & Darkwa, 2009).

Synthesis of Pyrrolidines

Pyrrolidines, closely related to this compound, are significant in both medicine and industry, being used as dyes and agrochemical substances. The synthesis of pyrrolidines via [3+2] cycloaddition demonstrates their versatile application in creating biologically active compounds (Żmigrodzka et al., 2022).

Catalysis and Enantioselective Reactions

Derivatives of this compound, such as (S)-Pyrrolidin-2-ylmethyl-1,2,3-triazolium salts, serve as catalysts in enantioselective Michael additions to nitrostyrenes. These catalysts demonstrate high yields and stereoselectivities, showcasing their potential in asymmetric synthesis and chemical reactions (Yacob, Shah, Leistner, & Liebscher, 2008).

Fluorescent Probes and Sensors

Certain derivatives, like pyrene–pyridine dithiocarbamate probes, exhibit properties useful in detecting metal ions like Hg2+ in aqueous media and live cells. These compounds change color upon detection of specific ions, indicating their application in environmental monitoring and biological research (Singh et al., 2014).

Coordination Chemistry and Luminescent Compounds

2,6-bis(pyrazolyl)pyridines, similar to this compound, are used in coordination chemistry. They have applications in creating luminescent lanthanide compounds for biological sensing and iron complexes that exhibit unique thermal and photochemical properties (Halcrow, 2005).

Photocatalytic Applications

Derivatives of this compound, such as certain pyridine-based ligands, show photocatalytic activities when combined with 3d element cations. This characteristic is significant in the field of sustainable chemistry, particularly in water reduction and other catalytic processes (Bachmann, Guttentag, Spingler, & Alberto, 2013).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

The future directions in the research of 2-(Pyrrolidin-1-ylmethyl)pyridine and its derivatives involve the design of new pyrrolidine compounds with different biological profiles . This can be guided by the best approach in the design, which includes the exploration of the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

Eigenschaften

IUPAC Name |

2-(pyrrolidin-1-ylmethyl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2/c1-2-6-11-10(5-1)9-12-7-3-4-8-12/h1-2,5-6H,3-4,7-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLXANWGTOZKKAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=CC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(3-Chloro-4-methoxyphenyl)methylidene]propanedinitrile](/img/structure/B2658061.png)

![N-(1-cyano-1-cyclopropylethyl)-2-[(3,3-dimethylbutan-2-yl)(methyl)amino]acetamide](/img/structure/B2658063.png)

![(E)-3-(furan-2-yl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acrylamide](/img/structure/B2658074.png)

![2-[(1,3-Benzodioxol-5-ylmethyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B2658076.png)

![N-[(3-methylphenyl)methyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide](/img/structure/B2658084.png)